(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
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Overview
Description
The compound “(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride” is a derivative of 2,4-Difluorophenylhydrazine . This compound is a white to brown crystalline powder .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,4-Difluorophenylhydrazine, has been reported . It’s important to note that the structure of “this compound” may differ significantly.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,4-Difluorophenylhydrazine, have been reported . It’s a white to brown crystalline powder .Scientific Research Applications
Biocide and Corrosion Inhibition : A study by Walter and Cooke (1997) discusses 2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also possesses biofilm and corrosion inhibition properties, which were evaluated in both laboratory and field settings (Walter & Cooke, 1997).
Antiamoebic Activity : Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine, showing promising antiamoebic activity against Entamoeba histolytica. The study highlights the potential of N-substituted ethanamine compounds in treating amoebiasis (Zaidi et al., 2015).
Synthesis of Antiobesity Drug Lorcaserin Hydrochloride : Zhu et al. (2015) detailed the novel synthesis of the antiobesity drug lorcaserin hydrochloride, utilizing 2-(4-chlorophenyl)ethanamine as an intermediate. The process achieved high purity and enantioselectivity, demonstrating the compound's role in pharmaceutical synthesis (Zhu et al., 2015).
Synthesis of Radiolabeled Compounds : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-ol-2-amine hydrochloride, indicating its use in creating radiolabeled compounds for scientific research (Bach & Bridges, 1982).
Chiral Intermediate for Ticagrelor : Guo et al. (2017) explored the use of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate related to (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, in the synthesis of Ticagrelor, a medication for acute coronary syndromes. The process showed high conversion and enantioselectivity, highlighting its pharmaceutical significance (Guo et al., 2017).
Future Directions
Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a straightforward and efficient method for the synthesis of organofluorine compounds . Fluorine substitution can dramatically influence the chemical outcome . This could be a potential area of research for compounds like “(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride”.
properties
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGKZOWBCNPTI-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660767 |
Source
|
Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
844647-37-6 |
Source
|
Record name | (1S)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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